1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic nomenclature of 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane follows established International Union of Pure and Applied Chemistry conventions for polyfluorinated organic compounds. The compound is officially registered under Chemical Abstracts Service number 63703-16-2, establishing its unique chemical identity within the global registry system. The molecular formula C₆HF₁₂I precisely describes the atomic composition, indicating a hexane backbone with twelve fluorine substituents and one iodine substituent, while retaining a single hydrogen atom.
Alternative nomenclature designations include 6H-perfluorohexyl iodide and 6H-1-iodoperfluorohexane, reflecting the presence of the single hydrogen atom at the terminal position. The systematic name emphasizes the complete fluorination pattern across the carbon chain, with the iodine substituent positioned at the primary carbon. The European Community number 206-794-7 provides additional regulatory identification for this compound within European chemical databases.
The nomenclature system clearly distinguishes this compound from related perfluoroalkyl iodides through the specific positioning of substituents and the degree of fluorination. The retention of one hydrogen atom creates a unique molecular environment that significantly influences the compound's chemical behavior compared to fully perfluorinated analogues. This nomenclature precision becomes particularly important when considering the compound's reactivity patterns and potential synthetic applications in fluoroorganic chemistry.
Molecular Geometry and Stereoelectronic Configuration
The molecular geometry of this compound exhibits characteristic features of heavily fluorinated alkyl chains, with significant electronic and steric effects arising from the extensive fluorine substitution. The International Chemical Identifier string InChI=1S/C6HF12I/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H provides precise structural information regarding atomic connectivity and molecular architecture. The Simplified Molecular-Input Line-Entry System representation FC(C(F)(C(F)(F)C(C(I)(F)F)(F)F)F)(C(F)F)F further elucidates the three-dimensional arrangement of substituents around the carbon framework.
The stereoelectronic configuration reveals a linear alkyl chain backbone with systematic tetrahedral geometry at each carbon center, significantly distorted by the large fluorine substituents and the terminal iodine group. The electronegativity differences between carbon, fluorine, and iodine create substantial dipole moments throughout the molecule, influencing both intramolecular and intermolecular interactions. The extensive fluorination pattern generates a highly polarized molecular environment, with the carbon-fluorine bonds exhibiting shortened bond lengths compared to analogous hydrocarbon systems.
The presence of the single hydrogen atom at the terminal carbon creates an asymmetric electronic environment that distinguishes this compound from fully perfluorinated analogues. This structural feature influences the molecule's reactivity profile, particularly in radical-mediated reactions and nucleophilic substitution processes. The carbon-iodine bond length and strength are modified by the adjacent fluorine substituents, creating unique opportunities for selective chemical transformations.
The molecular geometry calculations reveal significant steric congestion around the iodine-bearing carbon, with fluorine atoms occupying positions that create substantial van der Waals interactions. These geometric constraints influence the compound's conformational preferences and overall molecular stability. The systematic fluorination pattern creates a helical distortion along the carbon chain, with each successive carbon center adopting optimized geometries to minimize steric repulsion between adjacent fluorine substituents.
Comparative Analysis with Related Perfluoroalkyl Iodides
Comparative analysis of this compound with related perfluoroalkyl iodides reveals significant structural and property differences arising from variations in fluorination patterns and chain length. The fully perfluorinated analogue, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane (Chemical Abstracts Service 355-43-1), exhibits a molecular formula of C₆F₁₃I and represents the completely fluorinated counterpart. This structural comparison highlights the impact of the single hydrogen substitution on molecular properties and chemical behavior.
The molecular weight differential between these compounds provides insight into the atomic composition variations, with the fully fluorinated analogue exhibiting a molecular weight of 445.95 g/mol compared to 427.96 g/mol for the mono-hydrogen derivative. This 18 atomic mass unit difference reflects the replacement of one fluorine atom with hydrogen, creating distinct physicochemical profiles for each compound. The boiling point data reveals interesting trends, with the target compound exhibiting a boiling point of 109°C at standard pressure, while related perfluorinated systems show different thermal behaviors.
Additional comparative compounds include 1,6-diiodoperfluorohexane (Chemical Abstracts Service 375-80-4) with molecular formula C₆F₁₂I₂, representing a bis-iodinated system that provides insights into the effects of multiple halogen substituents. This compound exhibits a molecular weight of 553.850 g/mol, significantly higher than the mono-iodinated derivatives, and demonstrates how additional iodine substitution influences molecular properties and potential reactivity patterns.
The comparative analysis extends to perfluorocyclohexane (Chemical Abstracts Service 355-68-0) and perfluoromethylcyclopentane (Chemical Abstracts Service 1805-22-7), both sharing the molecular formula C₆F₁₂ but representing cyclic architectures without halogen substituents. These comparisons illuminate the specific contributions of iodine substitution and linear versus cyclic molecular frameworks to overall compound properties.
| Compound | Chemical Abstracts Service | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 63703-16-2 | C₆HF₁₂I | 427.96 | 109 |
| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | 355-43-1 | C₆F₁₃I | 445.95 | Not specified |
| 1,6-Diiodoperfluorohexane | 375-80-4 | C₆F₁₂I₂ | 553.85 | Not specified |
| Perfluorocyclohexane | 355-68-0 | C₆F₁₂ | 300.05 | Not specified |
Crystallographic and Spectroscopic Identification Methods
The crystallographic and spectroscopic characterization of this compound employs multiple analytical techniques to establish definitive structural identification and property determination. The compound's density of 2.014 g/cm³ reflects the substantial atomic mass contribution from the iodine substituent and multiple fluorine atoms, providing important crystallographic parameters for structural analysis. The refractive index value of 1.34 offers additional optical characterization data essential for compound identification and purity assessment.
Spectroscopic identification relies primarily on nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques to establish molecular structure and confirm chemical identity. The extensive fluorination pattern creates characteristic spectroscopic signatures, with carbon-fluorine stretching frequencies appearing in the distinctive 1000-1400 cm⁻¹ region typical of perfluoroalkyl compounds. The single hydrogen atom provides a unique nuclear magnetic resonance signal that distinguishes this compound from fully fluorinated analogues, appearing as a characteristic triplet due to coupling with adjacent fluorine nuclei.
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 427.89, corresponding to the exact molecular mass of the compound. Fragmentation patterns typically involve loss of iodine (mass 127) and sequential fluorine losses, creating diagnostic fragment ions that confirm structural assignments. The International Chemical Identifier Key LCUJIKCXBBVFQF-UHFFFAOYSA-N provides a unique digital fingerprint for database searching and compound verification.
Advanced spectroscopic techniques including fluorine-19 nuclear magnetic resonance spectroscopy provide detailed information about the fluorine environments throughout the molecule. The chemical shifts and coupling patterns reveal the systematic fluorination pattern and confirm the molecular connectivity established through the International Chemical Identifier string. Two-dimensional nuclear magnetic resonance experiments can elucidate through-bond and through-space connectivity relationships, providing comprehensive structural validation.
The flash point determination at 52.4°C and vapor pressure measurement of 9.86 mmHg at 25°C provide important thermophysical parameters for compound characterization and handling considerations. These thermal properties, combined with the boiling point range of 109-134.7°C depending on pressure conditions, establish the compound's volatility profile and thermal stability characteristics.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF12I/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJIKCXBBVFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF12I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379864 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63703-16-2 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Overview
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane primarily involves the fluorination of hexyl iodide derivatives or the addition of iodine to perfluorinated hexyl intermediates. The key challenge is achieving full fluorination on the hexyl chain while selectively introducing the iodine atom at the 1-position.
Direct Fluorination and Halogen Exchange Routes
One classical approach involves the halogen exchange reaction starting from perfluoroalkyl bromides or chlorides, substituting the halogen with iodine under controlled conditions. However, this method is less commonly reported due to difficulties in selective iodination and the instability of intermediates.
Radical Addition of Iodine to Perfluoroalkenes
A more documented method is the radical addition of iodine to perfluoroalkenes or perfluoroalkyl radicals. This method typically uses perfluoroalkyl iodides as starting materials, which are reacted with tetrafluoroethylene or similar fluoroolefins under controlled temperature and pressure to form the iodinated perfluoroalkane.
Example Process (From ChemicalBook):
- Reactants : Perfluorobutyl iodide (C4F9I), tetrafluoroethylene (CF2=CF2), and a perfluoroalkyl peroxide initiator ((C2F5COO)2).
- Equipment : Stainless steel autoclave (1 L volume) with stirrer and tubular reactor.
- Conditions :
- Autoclave temperature: 10°C
- Residence time in autoclave: 10 minutes
- Molar ratio of C4F9I to CF2=CF2: 41:1
- Peroxide initiator amount: 0.034 mol% relative to C4F9I
- Tubular reactor temperature: 70°C
- Residence time in tubular reactor: 20 minutes
- Procedure :
- The reactants are continuously fed into the autoclave and mixed.
- The mixture is withdrawn without gas phase separation and passed through the tubular reactor.
- The product mixture contains Perfluoro-1-iodohexane (C6F13I).
- Outcome : Efficient formation of this compound with controlled residence times and temperatures to optimize yield and purity.
Perfluoroalkyltrihydroolefin Route with Dehydroiodination
Another advanced synthetic route involves the reaction of perfluoroalkyl iodides with perfluoroalkyltrihydroolefins to form trihydroiodoperfluoroalkanes, which are then subjected to dehydroiodination to yield the target iodoperfluoroalkane.
- Step 1 : Perfluoroalkyl iodide reacts with perfluoroalkyltrihydroolefin in a stainless steel reactor.
- Step 2 : The trihydroiodoperfluoroalkane intermediate is purified by distillation.
- Step 3 : Dehydroiodination is performed using a basic substance such as sodium hydroxide, potassium hydroxide, or calcium hydroxide in a polar organic solvent (e.g., alcohols or nitriles).
- Conditions :
- Temperature range: 150°C to 300°C (preferably 180°C to 230°C)
- Reaction time: 0.5 to 18 hours (preferably 4 to 12 hours)
- Molar ratio of perfluoroalkyl iodide to trihydroolefin: 1:1 to 4:1 (preferably 1.5:1 to 2.5:1)
- Result : Formation of the iodinated perfluoroalkane with high selectivity and yield.
This method is detailed in patent literature (WO2008042066A1), which also discusses the importance of stabilizers and reaction vessel materials (stainless steel, Monel®, Hastelloy®, Inconel® alloys) to withstand the aggressive fluorochemical conditions.
Reaction Parameters and Optimization
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Temperature (Autoclave) | 10°C | For initial mixing and radical initiation |
| Temperature (Tubular Reactor) | 70°C | For propagation of reaction |
| Residence Time (Autoclave) | 10 minutes | Controls initial reaction extent |
| Residence Time (Tubular) | 20 minutes | Ensures completion of addition |
| Molar Ratio (C4F9I:CF2=CF2) | 41:1 | High excess of iodide to olefin for selectivity |
| Initiator Amount | 0.034 mol% (peroxide) | Radical initiator for reaction |
| Dehydroiodination Temp. | 150-300°C (preferably 180-230°C) | For elimination of HI to form double bonds |
| Reaction Time (Dehydroiod.) | 0.5-18 hours (preferably 4-12 hrs) | Optimized for yield and purity |
| Basic Substances | NaOH, KOH, Ca(OH)2, Na2O, etc. | Used for dehydroiodination step |
| Solvents | Alcohols, nitriles, DMSO, DMF | Polar solvents to dissolve reactants and bases |
Research Findings and Notes
- The radical addition method using tetrafluoroethylene and perfluorobutyl iodide is effective for producing Perfluoro-1-iodohexane with controlled reaction conditions to minimize side reactions and maximize yield.
- The presence of peroxide initiators is crucial for initiating radical chain reactions at low temperatures.
- The dehydroiodination step requires careful selection of base and solvent to avoid degradation of the perfluorinated chain and to ensure efficient elimination of hydrogen iodide.
- Use of stainless steel or nickel-based alloy reactors is essential due to the corrosive nature of fluorinated intermediates and reagents.
- The molar ratio and temperature control are critical to avoid formation of undesired 2:1 adducts or polymerization side products.
- Stabilizers such as amines may be added to fluoroolefin intermediates to prevent degradation during high-temperature processing.
Summary Table of Preparation Routes
This comprehensive analysis of the preparation methods for this compound highlights the advanced fluorochemical techniques involved, emphasizing radical addition and dehydroiodination routes as the most practical and efficient. The data tables and detailed reaction parameters provide a professional resource for researchers and industrial chemists working with fluorinated iodides.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It serves as a tracer in biological studies to understand the behavior of fluorinated molecules in biological systems.
Industry: Utilized in the production of specialty chemicals, including fluoropolymers and refrigerants.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane exerts its effects depends on its specific application. In organic synthesis, it acts as a fluorinating agent, introducing fluorine atoms into organic molecules. The molecular targets and pathways involved typically include electrophilic centers in organic compounds.
Comparison with Similar Compounds
Key Observations:
- Fluorination Impact: The dodecafluorination significantly increases molecular weight and stability compared to non-fluorinated iodohexane. For example, 1,6-diiodoperfluorohexane (553.79 g/mol) is over twice as heavy as non-fluorinated iodohexane (212.07 g/mol) .
- Halogen Substituents: Mono-iodinated derivatives (e.g., the target compound) are likely less reactive than di-iodinated analogs due to fewer leaving groups. Brominated analogs (e.g., C₆HBrF₁₂) may exhibit intermediate reactivity .
Fluorinated Compounds
- 1,6-Diiodoperfluorohexane : Used in synthesizing fluorinated polymers and side-chain modifications in materials science. Its di-iodo structure enables crosslinking in polymerization .
- Target Compound (Mono-iodo): Likely employed as a building block in pharmaceuticals (e.g., fluorinated drug analogs) due to its single reactive iodine site, which allows controlled functionalization .
Non-Fluorinated Iodohexane (C₆H₁₃I)
- Reactivity : Reacts with HI and HCOOH to produce bio-hydrocarbons (e.g., C₆H₁₂) via reduction. Catalysts like FeI₂ enhance yields up to 62.41% under optimized conditions .
- Contrast with Fluorinated Analogs : The absence of fluorine in C₆H₁₃I increases its susceptibility to oxidation and nucleophilic substitution, unlike perfluorinated compounds, which resist such reactions .
Biological Activity
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane (DFIH) is a perfluorinated compound characterized by its unique structure and properties. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of DFIH based on available research findings.
- Chemical Formula : C6HF12I
- CAS Number : 63703-16-2
- IUPAC Name : this compound
- Structure : The compound features a perfluorinated carbon chain with an iodine atom at one end.
Biological Activity Overview
DFIH and similar fluorinated compounds have been studied for their biological effects primarily in the context of endocrine disruption and cytotoxicity. The following sections summarize key findings from various studies.
Estrogenic Activity
A study investigated the estrogenic effects of various fluorinated iodine alkanes (FIAs), including DFIH. The research demonstrated that compounds with iodine atoms at one end of a perfluorinated carbon chain exhibited varying degrees of estrogenic activity. Specifically:
- Proliferation Assays : DFIH was tested alongside other FIAs using MCF-7 breast cancer cells. The results indicated that certain FIAs could promote cell proliferation similar to estradiol (E2), suggesting potential xenoestrogenic properties .
- Concentration-Response Curves : The study reported EC50 values for related compounds indicating their potency in inducing cell proliferation. For instance:
- PFHxDI (C-6): 7.5 nM
- PFODI (C-8): 43.3 nM
Toxicological Studies
Research on polyfluoroalkyl substances (PFAS), which includes DFIH as a derivative:
- Health Impacts : Epidemiological studies have linked PFAS exposure to various health issues such as altered immune function and liver disease .
- Bioaccumulation : DFIH can accumulate in mammalian tissues over time due to its stability and resistance to degradation .
Case Study 1: In Vitro Estrogenic Activity
In vitro assays using MCF-7 cells revealed that DFIH and similar compounds could act as endocrine disruptors. The study highlighted the importance of carbon chain length and fluorination in determining biological activity.
| Compound | EC50 (nM) | Cell Line |
|---|---|---|
| PFHxDI | 7.5 | MCF-7 |
| PFODI | 43.3 | MCF-7 |
| DFIH | Not specified but included in xenoestrogen category | MCF-7 |
Case Study 2: Environmental Impact
A comprehensive review of PFAS highlighted the environmental persistence of compounds like DFIH. Studies indicate significant contamination of water sources and bioaccumulation in food chains .
Discussion
The biological activity of DFIH is largely characterized by its potential as an endocrine disruptor and its toxicological implications. The estrogenic effects observed in vitro suggest that exposure to such compounds could pose risks to human health, particularly for populations exposed to contaminated environments.
Q & A
Q. What are the established synthetic routes for 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via radical iodination of perfluorohexane or by substitution reactions in fluorinated precursors. For example, describes a method to prepare analogous fluorinated alkenes by reacting 1,1,1,2,2,5,5,6,6,6-decafluoro-3-iodohexane with KOH using a phase transfer catalyst at 60°C. Key factors include:
- Temperature control : Excess heat may lead to side reactions (e.g., elimination instead of substitution).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalyst optimization : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Yield optimization requires monitoring iodine stoichiometry and reaction time via GC-MS or <sup>19</sup>F NMR .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- <sup>19</sup>F NMR : Identifies fluorine environments and confirms substitution patterns (e.g., chemical shifts for CF2 vs. CF3 groups; see for spectral references).
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical: 553.79 g/mol; PubChem CID 78994).
- X-ray crystallography : Resolves stereoelectronic effects of the iodine atom on the fluorocarbon chain ( notes light sensitivity, requiring inert-atmosphere handling).
- Elemental analysis : Ensures absence of residual catalysts (e.g., K<sup>+</sup> or I<sup>−</sup> impurities) .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
Methodological Answer: Critical properties include:
- Boiling point : ~115°C at 100 mmHg (), necessitating vacuum distillation for purification.
- Density : 1.398 g/cm³ (), impacting solvent compatibility (e.g., phase separation in biphasic systems).
- Hydrophobicity : Extreme lipophilicity (logP > 5) requires fluorophilic solvents (e.g., perfluorodecalin) for solubility .
Advanced Research Questions
Q. How does the electronic environment of the iodine atom influence reactivity in cross-coupling reactions?
Methodological Answer: The C–I bond’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Kumada or Sonogashira reactions). Computational studies (DFT) can map the bond dissociation energy (BDE) and electrostatic potential surfaces to predict regioselectivity. For example:
- Radical pathways : Initiated by UV light or AIBN, leading to perfluoroalkyl radical intermediates.
- Ionic mechanisms : SN2 displacement hindered by steric bulk of fluorinated chains, favoring elimination (e.g., forming fluorinated alkenes as in ).
Contradictions in literature regarding reaction outcomes (e.g., substitution vs. elimination) can be resolved by kinetic studies under varied dielectric conditions .
Q. What strategies mitigate decomposition or side reactions during storage and handling?
Methodological Answer:
- Light sensitivity : Store in amber vials under argon; avoid UV exposure ().
- Thermal stability : Decomposition above 150°C releases toxic HF and I2; use TGA-DSC to identify safe temperature thresholds.
- Moisture control : Hydrolysis of C–I bonds forms HI, which can be scavenged with molecular sieves or anhydrous MgSO4.
Q. How can computational modeling predict the compound’s environmental persistence and toxicity?
Methodological Answer:
- PBT (Persistence, Bioaccumulation, Toxicity) assessment : Use EPI Suite or COSMOtherm to estimate half-life in water/soil (PFAS analogs in show >1-year persistence).
- Metabolic pathways : Docking studies with cytochrome P450 enzymes predict metabolic resistance due to fluorine’s electronegativity.
- Ecotoxicity : QSAR models correlate logP with bioaccumulation in aquatic organisms (e.g., LC50 for Daphnia magna) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for fluorinated iodide derivatives?
Methodological Answer: Contradictions often arise from:
- Impurity profiles : Residual HI or fluorinated byproducts (e.g., shows HI’s role in iodohexane formation) can skew yields. Use <sup>1</sup>H NMR to quantify HI via integration of proton signals.
- Solvent effects : Fluorophilic solvents (e.g., FC-72) vs. polar solvents (e.g., DMF) alter reaction pathways. Replicate experiments with controlled solvent dielectric constants (ε) and compare Arrhenius parameters.
- Catalyst lot variability : Trace metals in catalysts (e.g., Pd/C) may require ICP-MS analysis to standardize protocols .
Q. Why do some studies report conflicting stability data for fluorinated iodides?
Methodological Answer:
- Analytical technique limitations : GC-MS may degrade labile C–I bonds during injection; validate with low-temperature LC-MS.
- Matrix effects : Stability in polymer matrices (e.g., Nafion) vs. bulk liquid differs due to diffusional constraints. Use solid-state NMR to probe interactions in composite materials.
- Isomeric impurities : Syn/anti isomers (from radical recombination) may have distinct degradation rates; separate via HPLC-PDA before stability testing .
Methodological Framework Integration
Q. How to align research on this compound with PFAS regulatory frameworks?
Methodological Answer:
- Analytical standards : Use EPA Method 537.1 (LC-MS/MS) to quantify environmental levels, referencing CAS 375-80-4 ().
- Green chemistry alternatives : Evaluate bio-based fluorination (e.g., enzymatic fluorination) to reduce persistence (see ’s guidance on PFAS alternatives).
- Lifecycle assessment (LCA) : Model industrial-scale synthesis routes for EHS (Environmental, Health, Safety) compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
